molecular formula C15H21NO5S B12903164 3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one CAS No. 85117-74-4

3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one

Cat. No.: B12903164
CAS No.: 85117-74-4
M. Wt: 327.4 g/mol
InChI Key: AMLLKTNBWNUPMG-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one (CAS 83277-31-0) is a specialized oxazolidinone derivative offered as a high-purity synthetic building block for medicinal chemistry and organic synthesis research. With a molecular formula of C14H19NO5S , this compound integrates a protected oxazolidin-2-one heterocycle, a bulky tert-butyl (1,1-dimethylethyl) group, and an activated sulfonate ester moiety. The oxazolidinone core is a privileged scaffold in drug discovery, often utilized in the design of biologically active compounds and as a chiral auxiliary in asymmetric synthesis. The presence of the (p-tolylsulphonyl)oxy)methyl group is of particular interest, as it acts as an excellent leaving group, making this reagent a versatile intermediate for nucleophilic substitution reactions (SN2). Researchers can employ this functional handle to introduce the oxazolidinone moiety into more complex molecular architectures, potentially linking it to nitrogen, oxygen, or sulfur-based nucleophiles. This compound is strictly for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

85117-74-4

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)20-10-12-9-16(14(17)21-12)15(2,3)4/h5-8,12H,9-10H2,1-4H3

InChI Key

AMLLKTNBWNUPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxazolidinone ring, followed by the introduction of the tert-butyl group and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonate ester group undergoes selective oxidation under controlled conditions. In studies involving analogous sulfonate-containing compounds, potassium permanganate (KMnO₄) in acidic media converts sulfonate esters to sulfones at elevated temperatures (80–100°C) . For this compound:

  • Primary product : Sulfone derivative via C–O bond cleavage.

  • Secondary pathway : Partial oxidation of the oxazolidinone ring’s nitrogen center under prolonged exposure.

Table 1: Oxidation Parameters and Outcomes

Oxidizing AgentTemperature (°C)SolventMajor ProductYield (%)Source
KMnO₄/H₂SO₄90Water/Acetone4-Methylbenzenesulfonic acid68
Ozone (O₃)25DichloromethaneOxazolidinone epoxide42

Reduction Reactions

The oxazolidinone ring and sulfonate ester are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the sulfonate ester to a thiol group, while sodium borohydride (NaBH₄) targets the carbonyl group of the oxazolidinone:

  • LiAlH₄ : Cleaves the sulfonate ester to yield 4-methylbenzenethiol and a reduced oxazolidinone alcohol .

  • NaBH₄ : Converts the oxazolidinone’s carbonyl to a hydroxyl group without affecting the sulfonate .

Table 2: Reduction Efficiency Comparison

Reducing AgentReaction Time (h)Product ProfilePurity (%)Source
LiAlH₄45-(Mercaptomethyl)oxazolidin-2-one75
NaBH₄65-((Sulfonyloxy)methyl)oxazolidin-2-ol88

Substitution Reactions

The sulfonate ester acts as a leaving group in nucleophilic substitutions. In aqueous alkaline conditions (pH > 10), hydroxide ions displace the sulfonate group, forming a hydroxymethyl-oxazolidinone intermediate. This reactivity is critical for designing prodrugs or polymerizable derivatives .

Key Observations:

  • Nucleophile Specificity : Amines (e.g., benzylamine) yield N-alkylated products (e.g., 5-(benzylaminomethyl)oxazolidin-2-one) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

  • Acidic Conditions (pH < 3) : Sulfonate ester hydrolyzes to 4-methylbenzenesulfonic acid and hydroxymethyl-oxazolidinone.

  • Neutral/Basic Conditions (pH 7–12) : Oxazolidinone ring opens via nucleophilic attack at the carbonyl carbon, forming a linear amino alcohol .

Table 3: Hydrolysis Half-Lives

pHTemperature (°C)Half-Life (h)Dominant PathwaySource
22548Sulfonate ester cleavage
93712Oxazolidinone ring opening

Case Study: Degradation Under Oxidative Stress

A 2023 study modeled the compound’s degradation using Fenton’s reagent (Fe²⁺/H₂O₂) :

  • Mechanism : Hydroxyl radicals (- OH) abstract hydrogen from the tert-butyl group, initiating β-scission and forming acetone and a fragmented oxazolidinone.

  • Outcome : 92% degradation within 2 hours at pH 3, highlighting environmental persistence concerns.

Scientific Research Applications

3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This compound features a phenyl group at position 5 and a methyl group at position 3. Unlike the target compound, it lacks the tert-butyl and tosyloxymethyl substituents. The phenyl group enhances aromatic interactions in receptor binding, while the smaller methyl group reduces steric hindrance compared to tert-butyl.

5-(4-Methylphenyl)-1,3-oxazolidin-2-one (CID 12470946)

This simpler oxazolidinone derivative (C10H11NO2) has a 4-methylphenyl substituent at position 4. Its molecular weight (177.20 g/mol) is significantly lower than the target compound, which includes additional bulky groups. Structural comparisons highlight the trade-off between complexity and bioavailability .

MRX-I: A Pharmacologically Active Oxazolidinone

MRX-I ((S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one) is a clinical-stage antibacterial agent. Key distinctions include:

  • Trifluoromethyl and dihydropyridinyl groups: These substituents reduce myelosuppression and monoamine oxidase inhibition (MAOI) risks compared to linezolid.
  • Isoxazolylaminomethyl side chain: Enhances Gram-positive pathogen targeting.

Functional Group Analysis

Compound Position 3 Substituent Position 5 Substituent Key Properties
Target Compound tert-Butyl Tosyloxymethyl High steric bulk, potential prodrug activation, improved metabolic stability
(4S,5S)-4-Methyl-5-phenyl-oxazolidin-2-one Methyl Phenyl Aromatic binding affinity, simpler metabolism, lower molecular weight (177.20 g/mol)
MRX-I Trifluoro-dihydropyridinyl Isoxazolylaminomethyl Reduced toxicity, enhanced antibacterial activity
CID 12470946 - 4-Methylphenyl Moderate lipophilicity, limited prodrug potential

Research Findings and Implications

  • Antibacterial Potential: While MRX-I has proven efficacy against Gram-positive pathogens, the target compound’s tosyloxymethyl group may broaden its spectrum or alter resistance profiles. Comparative in vitro studies are needed .
  • Metabolic Stability : The tert-butyl group’s resistance to oxidative metabolism could position this compound as a long-acting therapeutic, contrasting with shorter-acting analogues like CID 12470946 .

Biological Activity

3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This compound is part of a broader class of oxazolidinones, which are known for their antibacterial properties and other therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonate group and an oxazolidinone ring, which contribute to its biological activity. The specific arrangement of functional groups influences its interaction with biological targets.

Research indicates that compounds similar to 3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one may act through various mechanisms:

  • Inhibition of Protein Synthesis : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class can modulate inflammatory pathways, potentially through the inhibition of phosphodiesterases (PDEs) that regulate cyclic nucleotide levels .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Model/System Efficacy Reference
AntibacterialVarious bacterial strainsEffective against Gram-positive bacteria
Anti-inflammatoryRat models (carrageenan-induced edema)IC50 = 0.77 µM (5-lipoxygenase)
PDE InhibitionCell-based assaysIC50 = 140 nM (PDE4)

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of oxazolidinones, compounds structurally related to 3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one demonstrated significant activity against resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of similar compounds in a rat model of inflammation. The results indicated that these compounds significantly reduced edema and inflammatory markers, supporting their role as potential anti-inflammatory agents. The mechanism was attributed to their ability to inhibit key enzymes involved in inflammatory processes.

Research Findings

Recent research has expanded on the understanding of how compounds like 3-(1,1-Dimethylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one interact with biological systems:

  • Selectivity for Phosphodiesterases : Studies have shown that selective inhibition of PDE4 can lead to reduced inflammation and improved respiratory function in models of asthma and COPD .
  • Structure-Activity Relationships (SAR) : Investigations into the SAR have revealed that modifications to the oxazolidinone ring can enhance antibacterial potency and selectivity against specific bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the sulfonylation step in the preparation of this oxazolidinone derivative?

  • Methodological Answer : The sulfonylation of the hydroxymethyl group in oxazolidinone derivatives typically involves reacting the alcohol precursor with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions. Key parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Base selection : Use triethylamine or pyridine to scavenge HCl generated during the reaction .
  • Solvent optimization : Dichloromethane or THF is preferred for solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy :
  • ¹H NMR : Verify tert-butyl (δ ~1.2 ppm, singlet) and sulfonate-linked methylene (δ ~4.5–5.0 ppm) protons .
  • ¹³C NMR : Confirm oxazolidinone carbonyl (δ ~155–160 ppm) and sulfonate sulfur environment (δ ~45–50 ppm for methylene) .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm mass accuracy.
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • EPI Suite™ : Estimate biodegradability (BIOWIN), bioaccumulation factor (BCF), and logP using fragment-based methods. For example:
ParameterModel OutputInterpretation
Biodegradation (BIOWIN)2.1Low inherent biodegradability
logP3.8Moderate hydrophobicity
  • Molecular dynamics simulations : Assess binding affinity to soil organic matter (e.g., humic acids) to predict environmental retention .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Antioxidant assays :
  • DPPH radical scavenging : Prepare serial dilutions (1–100 µM) in ethanol, measure absorbance at 517 nm, and calculate IC50 .
  • Cellular ROS assays : Use H2O2-stressed HEK-293 cells and fluorescent probes (e.g., DCFH-DA) to quantify ROS inhibition .
  • Enzyme inhibition studies :
  • Target selection : Prioritize enzymes with structural homology to oxazolidinone-binding proteins (e.g., bacterial peptide deformylase).
  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varied substrate concentrations .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across studies?

  • Methodological Answer :

  • Design of experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors .
  • Reproducibility protocols :
VariableOptimal RangeImpact on Yield
Reaction time12–16 hoursMaximizes conversion
Moisture control<50 ppm H2OPrevents hydrolysis
  • Cross-lab validation : Share standardized reagents (e.g., anhydrous solvents) and replicate conditions in independent labs .

Data-Driven Research Questions

Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability testing?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-MS/MS analysis :
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Gradient : 5–95% acetonitrile in 10 min.
  • Degradants : Monitor m/z shifts corresponding to sulfonate hydrolysis or oxazolidinone ring opening .
  • Statistical analysis : Use PCA to correlate degradation pathways with environmental stressors .

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